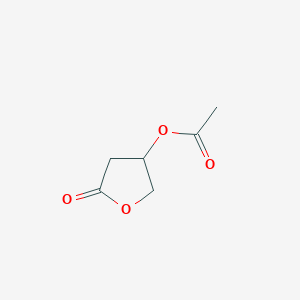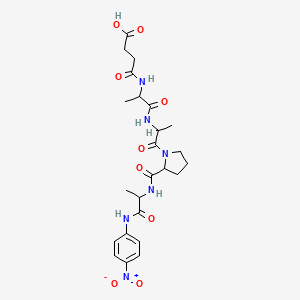
1,2,3-Trimethylimidazolium dimethylphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Trimethylimidazolium dimethylphosphate is an ionic liquid with the chemical formula C8H17N2O4P. It is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. These characteristics make it a valuable compound in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,3-Trimethylimidazolium dimethylphosphate can be synthesized through a reaction between 1,2-dimethylimidazole and trimethylphosphate. The reaction is typically carried out in an inert atmosphere, such as argon, to prevent unwanted side reactions. The mixture is heated to 80°C and stirred for 1 hour. Acetonitrile is then added, and the mixture is stirred at 80°C for an additional 23 hours. The resulting product is a colorless powder with a melting point of 86-88°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified through recrystallization or other separation techniques to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3-Trimethylimidazolium dimethylphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives of this compound, while substitution reactions may yield compounds with different functional groups.
Aplicaciones Científicas De Investigación
1,2,3-Trimethylimidazolium dimethylphosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a solvent and catalyst in various chemical reactions due to its unique properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and other medical applications.
Mecanismo De Acción
The mechanism of action of 1,2,3-trimethylimidazolium dimethylphosphate involves its interaction with various molecular targets and pathways. For example, in the synthesis of microporous aluminophosphates, the compound acts as a structure-directing agent, influencing the formation of specific crystal structures . The compound’s unique properties, such as its ability to form π–π interactions, play a crucial role in its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Trimethylimidazolium iodide: This compound has similar structural features but different anionic components.
1,2,3-Trimethylimidazolium methyl sulfate: Another similar compound with different anionic components.
1,2,3-Trimethylimidazolium halometallate: This compound has been studied for its unique structural and physico-chemical properties.
Uniqueness
1,2,3-Trimethylimidazolium dimethylphosphate is unique due to its specific anionic component, which imparts distinct properties such as high thermal stability and solubility. These properties make it particularly valuable in applications where other similar compounds may not perform as well.
Propiedades
Fórmula molecular |
C8H17N2O4P |
|---|---|
Peso molecular |
236.21 g/mol |
Nombre IUPAC |
dimethyl phosphate;1,2,3-trimethylimidazol-1-ium |
InChI |
InChI=1S/C6H11N2.C2H7O4P/c1-6-7(2)4-5-8(6)3;1-5-7(3,4)6-2/h4-5H,1-3H3;1-2H3,(H,3,4)/q+1;/p-1 |
Clave InChI |
HCPFIKVUGQJDHM-UHFFFAOYSA-M |
SMILES canónico |
CC1=[N+](C=CN1C)C.COP(=O)([O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(Butan-2-yl)[1-(5-methylthiophen-2-yl)ethyl]amine](/img/structure/B12108828.png)



![4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B12108852.png)


